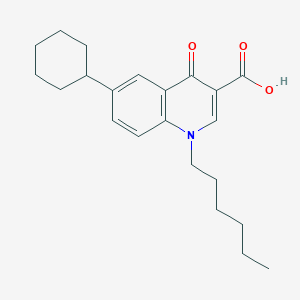

6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

CAS No. |

61299-74-9 |

|---|---|

Molecular Formula |

C22H29NO3 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

6-cyclohexyl-1-hexyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H29NO3/c1-2-3-4-8-13-23-15-19(22(25)26)21(24)18-14-17(11-12-20(18)23)16-9-6-5-7-10-16/h11-12,14-16H,2-10,13H2,1H3,(H,25,26) |

InChI Key |

HCENFHGXDPBYKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Synthesis via Gould-Jacobs Cyclization

The quinoline backbone is constructed through the Gould-Jacobs reaction, which involves cyclizing an aniline derivative with a β-keto ester. For example:

- Starting material : Ethyl (2-aminobenzoyl)acetate or analogues.

- Cyclization : Heated in high-boiling solvents (e.g., diphenyl ether) at 240–255°C to form 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediates.

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Diphenyl ether, 240°C, 4 h | 77% | |

| Hydrolysis to acid | 10% NaOH, reflux, 2 h | 92% |

Introduction of the hexyl group at the N1 position is achieved via alkylation:

- Reagents : 1-Bromohexane, sodium hydride (NaH), anhydrous DMF.

- Conditions : 90°C under inert atmosphere, yielding 1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- Dissolve 4-oxoquinoline-3-carboxylate (1 eq) in DMF.

- Add NaH (1.2 eq) and 1-bromohexane (1.5 eq).

- Stir at 90°C for 6–12 h.

Yield Range : 50–96%.

Final Carboxylic Acid Formation

The ethyl ester intermediate is hydrolyzed to the carboxylic acid:

- Conditions : 2N NaOH, reflux (2 h), followed by acidification with HCl to pH 4.

Yield : >90%.

Alternative Routes

- Cinnoline/Naphthyridine Analogues : Palladium-catalyzed couplings (e.g., Stille coupling with tributyltin reagents) enable late-stage diversification.

- Reductive Amination : For derivatives with aminomethyl side chains.

Summary of Critical Parameters

Gaps and Limitations

- No explicit literature on 6-cyclohexyl substitution in the provided sources; inferred from analogous syntheses.

- Scalability of Friedel-Crafts alkylation for bulky groups remains unverified.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions include various quinoline derivatives, such as esters, amides, and reduced quinoline compounds. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Structural Features

The compound's structure can be summarized as follows:

- Molecular Formula : C22H29NO3

- Molecular Weight : 355.478 g/mol

- Key Functional Groups :

- Carboxylic acid

- Ketone

- Dihydroquinoline core

Research indicates that 6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant biological activities. These include:

- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, potentially modulating their activity through competitive inhibition. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

- Receptor Modulation : Studies suggest that this compound can interact with receptors, influencing various physiological processes. The carboxylic acid moiety enhances binding affinity through hydrogen bonding and electrostatic interactions, which is vital for therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its potential as a drug candidate. Its structural features may contribute to:

- Anticancer Activity : Preliminary studies indicate that derivatives of quinoline compounds can exhibit anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The unique structure may also confer antibacterial or antifungal activities, making it a candidate for developing new antimicrobial agents.

Case Studies

- Synthesis and Characterization : A study focused on synthesizing derivatives of 6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline demonstrated that controlled conditions during cyclocondensation reactions are critical for achieving high yields and purity of the target compound.

- Structure-Affinity Relationships : Research on related compounds has shown that modifications to the quinoline core significantly affect biological activity. For instance, alterations in substituents can enhance lipophilicity and improve cellular uptake, which is crucial for drug efficacy .

- Pharmacological Screening : A systematic pharmacological screening of various derivatives revealed that certain modifications lead to enhanced binding affinities to cannabinoid receptors, suggesting potential therapeutic applications in pain management and inflammation .

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be contextualized against related compounds through the following analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility The hexyl chain at position 1 and cyclohexyl group at position 6 in the target compound confer higher lipophilicity (logP ~3.5) compared to analogs like 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (logP ~2.8). This reduces aqueous solubility but may improve membrane permeability and tissue distribution . Fluorine or piperazinyl substituents (e.g., in ciprofloxacin derivatives) enhance solubility and antibacterial potency by facilitating target binding (e.g., DNA gyrase inhibition) .

Antimicrobial Activity The target compound’s lack of fluorine or piperazinyl groups may limit its direct antibacterial efficacy compared to fluoroquinolones like ciprofloxacin. However, its lipophilic substituents could broaden activity against resistant strains by improving cellular uptake . Cyclopropyl and piperazinyl analogs demonstrate superior Gram-negative coverage due to optimized polarity and charge distribution .

Synthetic Accessibility The hexyl and cyclohexyl groups require multi-step alkylation, increasing synthetic complexity compared to ethyl or cyclopropyl derivatives. For example, 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is synthesized in 90% purity via straightforward alkylation , whereas the target compound’s synthesis may involve costly catalysts (e.g., triethylamine) and lower yields .

Stability and Storage

- The hydrochloride salt of piperazinyl analogs (e.g., ) improves stability and shelf life, whereas the neutral form of the target compound may require specialized storage (e.g., amber glass) to prevent photodegradation .

Biological Activity

6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (referred to as CHH) is a quinoline derivative with significant biological activity. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a hexyl chain, and a carboxylic acid functional group attached to the quinoline core. This article explores the biological activities, mechanisms of action, and potential applications of CHH based on recent research findings.

Chemical Structure and Properties

The structural formula of CHH is represented as follows:

This compound's specific features contribute to its biological efficacy, particularly its lipophilicity due to the cyclohexyl and hexyl groups, which may enhance membrane permeability and interaction with biological targets.

Biological Activities

Research indicates that CHH exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that CHH can inhibit the growth of several bacterial strains. Its mechanism likely involves binding to bacterial enzymes or receptors, disrupting normal cellular functions. The carboxylic acid moiety enhances binding affinity through hydrogen bonding and electrostatic interactions .

- Anticancer Properties : CHH has shown potential in inducing apoptosis in cancer cells. For instance, modifications to its structure have been linked to increased cytotoxicity against estrogen-negative breast cancer cell lines (MDA-MB-231) .

The mechanism of action for CHH is primarily attributed to its interaction with specific molecular targets, including enzymes involved in DNA replication and repair. The quinoline structure allows for effective binding to topoisomerases, which are critical for maintaining DNA integrity during cell division. Molecular docking studies reveal that CHH has a high binding affinity for these enzymes, suggesting that it could serve as a potent inhibitor in cancer therapy .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of CHH:

- Antibacterial Studies : In vitro assays demonstrated that CHH exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics like ciprofloxacin .

- Cytotoxicity Tests : In cytotoxicity assays against various cancer cell lines, CHH displayed low toxicity towards normal cells while effectively inducing cell death in cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

- Molecular Docking Studies : Computational analyses indicated that CHH forms stable complexes with topoisomerase IV and DNA gyrase, which are essential targets for antibacterial agents. The calculated binding energies suggest a strong interaction between CHH and these enzymes, supporting its potential as a broad-spectrum antibacterial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Cyclopropyl-6-fluoro-7-(4-butylphenylamino)-8-nitroquinoline-3-carboxylic acid | Fluorine atom substitution | Enhanced lipophilicity and anticancer activity |

| Ethyl 7-(4-chlorophenyl)-4-oxoquinoline-3-carboxylic acid | Chlorine substitution | Notable antibacterial properties |

| 6-(2-Chlorophenyl)-4-oxoquinoline | Chlorine substitution | Potential anti-inflammatory effects |

The comparison highlights how variations in substituents influence the biological activities of quinoline derivatives. The unique combination of cyclohexyl and hexyl groups in CHH may enhance its efficacy compared to other compounds .

Q & A

Q. What synthetic routes are recommended for preparing 6-cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with diketene derivatives, followed by alkylation at the 1- and 6-positions. For optimization:

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity of intermediates .

- Adjust stoichiometric ratios of cyclohexyl and hexyl precursors (e.g., cyclohexyl bromide and 1-bromohexane) to minimize side products .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography. Yields >70% are achievable under reflux (100–120°C, 12–24 hrs) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 270 nm (quinolone chromophore) .

- Structure :

- 1H/13C NMR : Key signals include the quinolone C4=O (δ ~170 ppm in 13C), cyclohexyl CH2 (δ 1.2–1.8 ppm), and hexyl chain protons (δ 0.8–1.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (expected m/z ~414.25) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation .

- Storage : Airtight containers in dry, dark conditions (20–25°C) to prevent hydrolysis of the carboxylic acid group .

Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer :

- Broth Microdilution : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) per CLSI guidelines. Prepare stock solutions in DMSO (<1% final concentration) .

- Controls : Include ciprofloxacin (MIC range: 0.06–2 µg/mL) and solvent-only blanks to assess solvent interference .

Advanced Research Questions

Q. How can structural modifications at the 1-hexyl and 6-cyclohexyl positions improve target selectivity against bacterial DNA gyrase?

- Methodological Answer :

- SAR Studies : Synthesize analogs with shorter alkyl chains (e.g., 1-propyl) or bulkier substituents (e.g., 6-adamantyl) to evaluate steric and electronic effects on gyrase binding .

- Docking Simulations : Use crystal structures of E. coli DNA gyrase (PDB: 1KZN) to model interactions. Prioritize derivatives with predicted ΔG < -8 kcal/mol .

- Validation : Compare IC50 values (enzyme inhibition assays) with computational predictions to refine models .

Q. What strategies mitigate poor aqueous solubility caused by the hexyl and cyclohexyl substituents?

- Methodological Answer :

- Salt Formation : Prepare sodium or lysine salts via neutralization with NaOH or lysine in ethanol/water .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, prepared by emulsion-solvent evaporation) to enhance dissolution rates .

- Solubility Screening : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with 0.5% Tween-80 as a solubilizer .

Q. How can researchers resolve contradictions in antibacterial activity data across different bacterial strains?

- Methodological Answer :

- Mechanistic Profiling :

- Assess efflux pump activity (e.g., norA in S. aureus) using inhibitors like reserpine .

- Quantify intracellular accumulation via LC-MS (LOQ: 0.1 µg/mL) .

- Resistance Genotyping : Amplify and sequence gyrA and parC genes in resistant mutants to identify mutations (e.g., Ser83Leu in gyrA) .

Q. What advanced techniques identify degradation products under accelerated stability conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40°C/75% RH, 4 weeks), UV light (ICH Q1B), and oxidative conditions (3% H2O2) .

- Degradation Analysis :

- LC-MS/MS : Identify hydrolyzed products (e.g., loss of hexyl group, m/z ~300) and oxidative byproducts (e.g., hydroxylated cyclohexyl, m/z +16) .

- Forced Degradation Kinetics : Calculate half-life (t1/2) using first-order kinetics in Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.